molecular formula C18H36MnO4 B12663512 (2-Ethylhexanoato-O)(neodecanoato-O)manganese CAS No. 94247-30-0

(2-Ethylhexanoato-O)(neodecanoato-O)manganese

Cat. No.: B12663512
CAS No.: 94247-30-0
M. Wt: 371.4 g/mol
InChI Key: LOQMKFSFQTUFAT-UHFFFAOYSA-N
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Description

(2-Ethylhexanoato-O)(neodecanoato-O)manganese (CAS No. 94247-30-0) is a manganese-based coordination complex featuring two carboxylate ligands: 2-ethylhexanoate and neodecanoate. Its molecular formula is C₁₈H₃₄MnO₄, with a molecular weight of 361.39 g/mol. This compound is structurally characterized by the presence of branched carboxylate ligands, which confer unique solubility and stability properties. Manganese, a transition metal with oxidation states ranging from +2 to +7, often acts as a catalyst in oxidation-reduction reactions . The combination of 2-ethylhexanoate (a C8 branched-chain carboxylate) and neodecanoate (a C10 highly branched carboxylate) likely enhances its thermal stability and solubility in nonpolar solvents, making it suitable for applications in polymer stabilization, coatings, or catalysis .

Properties

CAS No.

94247-30-0

Molecular Formula

C18H36MnO4

Molecular Weight

371.4 g/mol

IUPAC Name

7,7-dimethyloctanoic acid;2-ethylhexanoic acid;manganese

InChI

InChI=1S/C10H20O2.C8H16O2.Mn/c1-10(2,3)8-6-4-5-7-9(11)12;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10);

InChI Key

LOQMKFSFQTUFAT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.CC(C)(C)CCCCCC(=O)O.[Mn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylhexanoato-O)(neodecanoato-O)manganese typically involves the reaction of manganese salts with 2-ethylhexanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of (2-Ethylhexanoato-O)(neodecanoato-O)manganese is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Ethylhexanoato-O)(neodecanoato-O)manganese undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of manganese, which can exist in multiple oxidation states .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state manganese compounds, while reduction may yield lower oxidation state manganese compounds .

Scientific Research Applications

Polymerization Catalysts

Manganese complexes, including (2-Ethylhexanoato-O)(neodecanoato-O)manganese, have been shown to act as effective catalysts in the polymerization of alkenes. Recent studies indicate that these manganese complexes can initiate radical polymerizations, particularly in the presence of alkyl hydroperoxides. For instance, the activation of alkyl hydroperoxides by manganese complexes allows for the controlled decomposition of these compounds, facilitating polymerization processes in apolar solvents such as styrene and methyl methacrylate mixtures .

Table 1: Performance of Manganese Complexes in Polymerization

Catalyst TypeReaction MediumInitiation Time (h)Conversion (%)
Mn(II)(neodecanoate)Styrene/MMA640
Mn(II)(2-ethylhexanoate)BADGE-MA/St1050
Co(II)(2-ethylhexanoate)Styrene/BADGE-MA460

Alkyd Resin Curing Agents

Manganese complexes are also utilized as drying agents in alkyd paints and coatings. The addition of (2-Ethylhexanoato-O)(neodecanoato-O)manganese enhances the curing process by facilitating oxidative cross-linking reactions. Studies have shown that these manganese compounds can reduce induction periods significantly when used with bidentate ligands, improving drying times compared to traditional cobalt-based catalysts .

Curing Performance in Paints

A comparative study evaluated the curing performance of (2-Ethylhexanoato-O)(neodecanoato-O)manganese against other metal soaps in alkyd formulations. The results indicated that the manganese complex exhibited a longer induction period but ultimately provided superior final properties such as hardness and gloss retention .

Case Study Summary:

  • Objective: Assess curing efficiency of manganese complex in alkyd resin.
  • Method: Monitor alkene conversion via Raman spectroscopy.
  • Findings: Mn(II)(neodecanoate) showed effective curing with a significant reduction in volatile organic compound emissions compared to cobalt alternatives.

Environmental Impact Assessment

Research has also focused on the environmental implications of using manganese complexes as catalysts. A study highlighted that (2-Ethylhexanoato-O)(neodecanoato-O)manganese has lower toxicity profiles compared to other heavy metal catalysts, making it a more sustainable option for industrial applications .

Mechanism of Action

The mechanism of action of (2-Ethylhexanoato-O)(neodecanoato-O)manganese involves its interaction with molecular targets and pathways in various systems. In catalytic applications, the manganese center plays a crucial role in facilitating the transfer of electrons and promoting chemical transformations. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Different Metals

The compound belongs to a broader class of mixed-carboxylate metal complexes. Key structural analogues include lead, nickel, and calcium derivatives, which differ in their central metal ion and regulatory/toxicity profiles.

Table 1: Key Properties of Selected Metal Carboxylates
CAS No. Metal Ligands Molecular Formula Toxicity/Regulatory Status Applications
94247-30-0 Manganese 2-Ethylhexanoate, Neodecanoate C₁₈H₃₄MnO₄ Not listed in major restricted substance lists Catalysts, polymer additives
85135-77-9 Nickel 2-Ethylhexanoate, Neodecanoate C₁₈H₃₄NiO₄ CMR 1A/1B (ECHA); restricted in cosmetics Restricted industrial use
94246-92-1 Lead 2-Ethylhexanoate, Isodecanoate C₁₈H₃₄O₄Pb Banned in automotive materials (Toyota SAS0126n) Obsolete due to toxicity
84852-35-7 Nickel Isooctanoate, Neodecanoate C₁₉H₃₆NiO₄ 0.5 µg/cm²/week exposure limit Limited to niche industrial
27253-32-3 Manganese Neodecanoate (single ligand) C₁₀H₁₈MnO₄ No major restrictions Lubricant additives
Key Differences:

Toxicity and Regulation: Manganese complexes are generally less regulated than lead or nickel analogues. For example, nickel carboxylates like (2-Ethylhexanoato-O)(neodecanoato-O)nickel (CAS 85135-77-9) are classified as carcinogenic (CMR 1A/1B) under EU REACH and restricted in cosmetics . Lead analogues, such as (2-Ethylhexanoato-O)(isodecanoato-O)lead (CAS 94246-92-1), are banned in automotive materials due to neurotoxicity .

Ligand Effects: Neodecanoate (C10, highly branched) improves solubility in organic solvents compared to linear carboxylates. Mixed-ligand complexes (e.g., 2-ethylhexanoate + neodecanoate) exhibit synergistic effects in catalytic activity and thermal stability versus single-ligand analogues like manganese neodecanoate (CAS 27253-32-3) .

Applications :

  • Nickel and lead carboxylates are largely phased out of consumer products due to toxicity, whereas manganese derivatives remain viable in coatings and polymer stabilization .
  • Calcium and cerium analogues (e.g., CAS 85954-69-4) are used as eco-friendly alternatives in lubricants and plastics .

Comparison with Other Manganese Carboxylates

Manganese forms diverse carboxylate complexes, differing in ligand structure and oxidation state:

  • Manganese neodecanoate (CAS 27253-32-3): A single-ligand complex with higher solubility but lower thermal stability than the mixed-ligand target compound.
  • Manganese 2-ethylhexanoate: A common catalyst in oxidation reactions but lacks the stability imparted by neodecanoate .

Research Findings and Industrial Relevance

Catalytic Performance

Studies on manganese carboxylates highlight their efficiency in oxidation reactions. For example, 2-ethylhexanoic acid (a ligand in the target compound) is synthesized via N-hydroxyphthalimide-catalyzed oxidation, where manganese complexes may act as co-catalysts . Mixed-ligand systems like (2-Ethylhexanoato-O)(neodecanoato-O)manganese likely enhance reaction rates due to improved electron transfer and steric effects.

Regulatory Landscape

While manganese carboxylates face fewer restrictions, nickel and lead analogues are heavily regulated:

  • Nickel compounds : Restricted to ≤0.5 µg/cm²/week in materials contacting skin (EU Annex XVII) .
  • Lead compounds : Prohibited in automotive and electronics sectors (Toyota SAS0126n, Mirka RML) .

Biological Activity

The compound (2-Ethylhexanoato-O)(neodecanoato-O)manganese is a manganese complex that has garnered attention due to its potential biological activities. Manganese is an essential trace element involved in various physiological processes, including antioxidant defense, metabolism, and bone formation. This article explores the biological activity of this manganese compound, focusing on its antibacterial, anticancer, and antioxidant properties.

Synthesis and Characterization

The synthesis of manganese complexes typically involves the coordination of manganese ions with organic ligands. In the case of (2-Ethylhexanoato-O)(neodecanoato-O)manganese, the ligands are derived from fatty acids, which may enhance solubility and bioavailability. Characterization techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are commonly employed to confirm the structure and purity of the synthesized complexes.

Antibacterial Activity

Research indicates that manganese complexes exhibit significant antibacterial properties. For instance, studies have shown that manganese(II) complexes can effectively inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antibacterial Activity of Manganese Complexes

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Bacillus subtilis12
Klebsiella pneumoniae10
Escherichia coli9

Anticancer Activity

Manganese complexes have been investigated for their anticancer potential. Recent studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and DNA damage. For example, di-nuclear manganese(II)-phenanthroline complexes have shown cytotoxic effects in colorectal cancer cell lines by increasing intracellular ROS levels.

Case Study: Manganese Complexes in Cancer Therapy
A study highlighted the efficacy of a specific manganese complex in inhibiting cancer cell proliferation. The complex was found to cause significant cell death in human-derived colorectal cancer lines by inducing oxidative stress and disrupting mitochondrial function .

Antioxidant Activity

Manganese plays a crucial role as an antioxidant through its involvement in the enzyme superoxide dismutase (SOD), which protects cells from oxidative damage. Manganese complexes have demonstrated enhanced antioxidant activity compared to their free ligand counterparts. This property is particularly beneficial in protecting cells from oxidative stress-related diseases.

Table 2: Antioxidant Activity of Manganese Complexes

CompoundDPPH Scavenging Activity (%)Reference
(2-Ethylhexanoato-O)(neodecanoato-O)manganese85
Mn(II) complex with NSAIDs78

The biological activity of (2-Ethylhexanoato-O)(neodecanoato-O)manganese can be attributed to several mechanisms:

  • DNA Interaction : Manganese complexes can intercalate with DNA, leading to structural damage and inhibition of replication.
  • ROS Production : The generation of ROS can trigger apoptotic pathways in cancer cells.
  • Biofilm Inhibition : Studies indicate that manganese complexes can disrupt biofilm formation in bacteria, enhancing their antibacterial efficacy .

Q & A

Q. What are the optimal synthetic routes for (2-Ethylhexanoato-O)(neodecanoato-O)manganese, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves salt metathesis, where a manganese precursor (e.g., MnCl₂) reacts with sodium or potassium salts of 2-ethylhexanoic and neodecanoic acids under inert conditions. Solvent choice (e.g., toluene or THF) and stoichiometric ratios are critical for ligand coordination. Purification via recrystallization or column chromatography is recommended. Purity validation requires elemental analysis (C/H/Mn), FT-IR (to confirm carboxylate binding modes, ν(COO⁻) ~1,550–1,650 cm⁻¹), and X-ray diffraction for structural elucidation. Challenges in stabilizing Mn carboxylates, as noted in synthetic Mn-O clusters, may necessitate chelating agents or low-temperature conditions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the coordination environment of Mn in this complex?

  • Methodological Answer :
  • Electron Paramagnetic Resonance (EPR) : Probes Mn oxidation states (e.g., Mn(II) vs. Mn(III/IV)) and spin states.
  • X-ray Absorption Spectroscopy (XAS) : Provides Mn K-edge data for local geometry (coordination number, bond distances).
  • FT-IR and Raman Spectroscopy : Identify carboxylate binding modes (monodentate vs. bidentate).
  • Magnetic Susceptibility Measurements : Assess Mn-Mn interactions in polynuclear complexes.
    Cross-validation with single-crystal XRD is ideal but may require advanced crystallization strategies due to ligand bulkiness .

Q. What safety protocols should be followed when handling (2-Ethylhexanoato-O)(neodecanoato-O)manganese, based on regulatory precedents?

  • Methodological Answer : While direct regulatory data for this Mn complex is limited, analogous nickel carboxylates (e.g., (2-Ethylhexanoato-O)(neodecanoato-O)nickel) are classified as restricted (R) with exposure limits of 0.5 μg/cm²/week . Apply similar precautions:
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid skin contact; implement air monitoring for aerosolized particles.
  • Dispose of waste under hazardous waste protocols for heavy metals.

Advanced Research Questions

Q. How do ligand exchange kinetics influence the catalytic activity of (2-Ethylhexanoato-O)(neodecanoato-O)manganese in oxidation reactions?

  • Methodological Answer : Ligand lability is critical for catalytic turnover. Kinetic studies using stopped-flow spectroscopy or variable-temperature NMR can quantify exchange rates. For example, neodecanoato ligands may exhibit slower dissociation than 2-ethylhexanoato due to steric hindrance, impacting substrate access to Mn centers. Comparative studies with nickel analogs (e.g., ) suggest chelation strength as a key variable. Inert conditions (argon/glovebox) and additives (e.g., Lewis acids) may modulate reactivity .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of Mn carboxylates for water oxidation?

  • Methodological Answer : Contradictions often arise from variations in experimental conditions (pH, solvent, light source). To address this:
  • Standardize testing protocols (e.g., O₂ quantification via Clark electrode, identical light intensity for photochemical assays).
  • Use multiple characterization tools (e.g., XAS to confirm Mn oxidation states during catalysis, EPR for radical intermediates).
  • Cross-validate with computational models (DFT for mechanistic pathways). Triangulation of data from diverse methods enhances reliability, as emphasized in methodological frameworks .

Q. What strategies mitigate ligand decomposition during redox cycling of (2-Ethylhexanoato-O)(neodecanoato-O)manganese?

  • Methodological Answer : Ligand degradation under oxidative conditions can be minimized by:
  • Using electron-withdrawing substituents on carboxylate ligands to enhance stability.
  • Encapsulating Mn centers in hydrophobic matrices (e.g., mesoporous silica) to limit radical-induced decomposition.
  • Monitoring by mass spectrometry (MS) or GC-MS to identify decomposition byproducts. Lessons from synthetic Mn-O clusters highlight the trade-off between stability and catalytic accessibility .

Q. How does the coordination flexibility of (2-Ethylhexanoato-O)(neodecanoato-O)manganese compare to biological Mn clusters (e.g., Photosystem II)?

  • Methodological Answer : Natural Mn clusters in Photosystem II undergo dynamic structural changes during water oxidation, enabled by labile ligands and flexible coordination. Synthetic analogs like this complex often lack such adaptability due to strong chelation. To mimic biological systems:
  • Introduce mixed-ligand systems (e.g., bridging oxo/hydroxo groups).
  • Study redox-induced structural changes via time-resolved XAS or cryo-EM.
  • Compare with nickel/lead carboxylates () to isolate Mn-specific behavior .

Methodological Considerations for Data Analysis

  • Controlled Experiment Design : Replicate studies under identical conditions (temperature, solvent, catalyst loading) to isolate variables.
  • Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.05 Å in XAS bond distances) and their impact on mechanistic conclusions .
  • Data Triangulation : Combine kinetic data, spectroscopic validation, and computational modeling to build robust mechanistic narratives .

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